molecular formula C19H12INO2 B3900145 N-dibenzofuran-3-yl-4-iodobenzamide

N-dibenzofuran-3-yl-4-iodobenzamide

Cat. No.: B3900145
M. Wt: 413.2 g/mol
InChI Key: LXUAPZGYVIWQAL-UHFFFAOYSA-N
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Description

N-dibenzofuran-3-yl-4-iodobenzamide is a synthetic benzamide derivative incorporating a dibenzofuran scaffold and an iodine substituent. This molecular architecture makes it a valuable intermediate for pharmaceutical research and the development of novel bioactive compounds. The dibenzofuran core is a privileged structure in medicinal chemistry, known for its rigid, planar geometry which facilitates specific interactions with biological targets . The iodine atom on the benzamide ring serves as an excellent handle for further structural diversification via metal-catalyzed cross-coupling reactions, such as the Suzuki or Sonogashira reactions, enabling the rapid synthesis of diverse chemical libraries for structure-activity relationship (SAR) studies . Compounds based on the dibenzofuran structure have demonstrated significant potential in scientific research, particularly as inhibitors of various disease-relevant enzymes. Structural analogs have been investigated as potent inhibitors of protein tyrosine phosphatases like PTP-MEG2, a target for diabetes and cancer therapeutics . Furthermore, similar dibenzofuran derivatives have shown promising activity as inhibitors of kinases such as Pim-1/2 and CLK1, which are implicated in hematological malignancies and solid carcinomas . The presence of the benzamide group is a common feature in many drug molecules and is often associated with the ability to form key hydrogen bonds within enzyme active sites. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

N-dibenzofuran-3-yl-4-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12INO2/c20-13-7-5-12(6-8-13)19(22)21-14-9-10-16-15-3-1-2-4-17(15)23-18(16)11-14/h1-11H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXUAPZGYVIWQAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(O2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12INO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dibenzofuran-3-yl-4-iodobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

N-dibenzofuran-3-yl-4-iodobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium iodide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere

Major Products

The major products formed from these reactions include various substituted benzofuran derivatives, oxidized or reduced forms of the compound, and coupled products with extended conjugation or functional groups .

Mechanism of Action

The mechanism of action of N-dibenzofuran-3-yl-4-iodobenzamide involves its interaction with specific molecular targets and pathways. The benzofuran ring system can interact with biological macromolecules, such as proteins and nucleic acids, leading to modulation of their functions. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Table 1: Key Structural Features of this compound and Analogs

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Features
This compound Benzamide Dibenzofuran, para-iodine 413.21 Planar dibenzofuran, heavy halogen
Tofenamic Acid (Diphenylamine analog) Diphenylamine Chlorine, methoxy groups 261.71 NSAID, COX inhibitor
Diflufenican (Pesticide) Benzamide Trifluoromethyl, pyridine 394.29 Herbicide, lipophilic substituents
Thyroxine (T4) Diphenyl ether Four iodines, alanine sidechain 776.87 Thyroid hormone, iodine-dependent

Key Observations:

Halogenation : The iodine atom in this compound contributes to high molecular weight and polarizability, contrasting with chlorine in tofenamic acid or trifluoromethyl groups in diflufenican. Iodine’s large atomic radius may enhance hydrophobic interactions or serve as a radiolabeling site, akin to thyroxine’s iodine-dependent hormonal activity .

This could influence solubility, crystallinity, or receptor-binding affinity.

Biological Implications : While diflufenican’s trifluoromethyl group improves pesticidal activity via lipophilicity , the iodine in this compound may confer unique pharmacokinetic properties, such as prolonged half-life or thyroid hormone mimicry, as seen in iodinated diphenyl ethers like thyroxine .

Physicochemical and Pharmacokinetic Trends

  • Metabolic Stability: The dibenzofuran system could resist oxidative metabolism more effectively than non-fused aromatic rings, similar to polycyclic structures in pharmaceuticals.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-dibenzofuran-3-yl-4-iodobenzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves coupling dibenzofuran derivatives with iodobenzamide precursors. Key steps include:

  • Use of palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to attach the iodobenzamide group .
  • Optimization of solvents (e.g., dimethylformamide or tetrahydrofuran) and inert atmospheres (nitrogen/argon) to prevent side reactions .
  • Monitoring reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) .
    • Critical Parameters : Temperature control (often 80–120°C), stoichiometric ratios of reactants, and catalyst loading (e.g., 1–5 mol% Pd) .

Q. Which analytical techniques are most reliable for verifying the structural integrity of this compound?

  • Primary Methods :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and aromatic proton environments .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight and isotopic patterns (e.g., iodine’s distinctive isotopic signature) .
  • Infrared (IR) Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and aromatic C-I bonds (~500–600 cm⁻¹) .
    • Validation : Cross-referencing spectral data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How can researchers address contradictory spectral data (e.g., NMR vs. MS) during structural elucidation?

  • Troubleshooting Workflow :

Replicate Experiments : Confirm reproducibility of spectral results to rule out technical errors .

Hybrid Analysis : Combine multiple techniques (e.g., 2D NMR for connectivity vs. X-ray crystallography for absolute configuration) .

Isotopic Purity Checks : Verify iodine purity (e.g., natural abundance vs. isotopic enrichment) to explain MS discrepancies .

  • Case Study : Inconsistent ¹³C NMR signals may arise from dynamic processes (e.g., rotational isomerism); variable-temperature NMR can resolve this .

Q. What mechanistic insights guide the design of this compound derivatives for pharmacological studies?

  • Key Considerations :

  • Electron-Withdrawing Effects : The iodine substituent enhances electrophilicity, influencing binding to biological targets (e.g., enzyme active sites) .
  • Dibenzofuran Scaffold : Its planar aromatic structure promotes π-π stacking interactions with proteins or nucleic acids .
    • Experimental Design :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with halogen substitutions (e.g., Br, Cl) to compare potency .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding modes with targets like kinase enzymes .

Q. How can researchers optimize the stability of this compound in biological assays?

  • Strategies :

  • Solubility Enhancement : Use co-solvents (e.g., DMSO/PBS mixtures) or nanoparticle encapsulation .
  • Light Sensitivity : Store compounds in amber vials to prevent iodine-mediated photodegradation .
  • Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 1–3 months) to simulate shelf-life conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-dibenzofuran-3-yl-4-iodobenzamide
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N-dibenzofuran-3-yl-4-iodobenzamide

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